molecular formula C7H12O B041784 1-Cyclopentylethanone CAS No. 6004-60-0

1-Cyclopentylethanone

Cat. No.: B041784
CAS No.: 6004-60-0
M. Wt: 112.17 g/mol
InChI Key: LKENTYLPIUIMFG-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless liquid at room temperature and has a molecular weight of 112.17 g/mol . This compound is characterized by a cyclopentane ring attached to an ethanone group, making it a member of the ketone family.

Chemical Reactions Analysis

1-Cyclopentylethanone undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). The major products formed from these reactions include cyclopentyl acetic acid, cyclopentyl ethanol, and various substituted cyclopentyl derivatives .

Scientific Research Applications

1-Cyclopentylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopentylethanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

1-Cyclopentylethanone can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

1-cyclopentylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKENTYLPIUIMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208768
Record name Ethanone, 1-cyclopentyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6004-60-0
Record name Cyclopentyl methyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6004-60-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-cyclopentyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentylethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name CYCLOPENTYL METHYL KETONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-cyclopentylethanone in the synthesis of ACT-334441?

A: this compound serves as a crucial starting material in the synthesis of ACT-334441, a potent S1P receptor 1 agonist. [] Specifically, it participates in a Guareschi–Thorpe reaction alongside ethyl oxalate and cyanoacetate to form the core structure of 2-cyclopentyl-6-methoxyisonicotinic acid. This acid is then coupled with a chiral phenol ether in later steps to ultimately yield ACT-334441. []

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